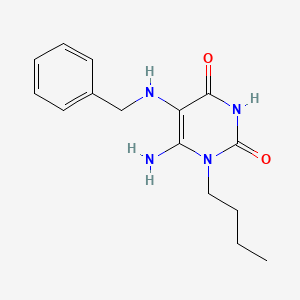

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione

Vue d'ensemble

Description

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of amino and benzylamino groups attached to the pyrimidine ring, which can influence its chemical reactivity and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the desired product. Purification steps such as crystallization, filtration, and chromatography are essential to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of 6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino and benzylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to nucleic acids or proteins, thereby affecting cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Amino-5-methylamino-1-butyl-1H-pyrimidine-2,4-dione

- 6-Amino-5-ethylamino-1-butyl-1H-pyrimidine-2,4-dione

- 6-Amino-5-phenylamino-1-butyl-1H-pyrimidine-2,4-dione

Uniqueness

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione is unique due to the presence of the benzylamino group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Activité Biologique

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione (CAS No. 721415-06-1) is a heterocyclic compound belonging to the pyrimidine family. Its structure features amino and benzylamino groups, which contribute to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₅H₂₀N₄O₂

- Molecular Weight : 288.34 g/mol

- Structure : The compound consists of a pyrimidine ring substituted with amino and benzylamino groups, which can influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The amino and benzylamino groups can form hydrogen bonds with enzymes, potentially inhibiting their activity.

- Nucleic Acid Binding : The compound may interfere with cellular pathways by binding to nucleic acids or proteins, affecting cellular functions.

- Cell Cycle Modulation : Research indicates that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- A549 (lung cancer)

- HCT116 (colon cancer)

- MiaPaCa-2 (breast cancer)

These studies often show that the compound induces apoptosis in a concentration-dependent manner.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 10.5 | Induction of late apoptosis |

| HCT116 | 9.0 | Cell cycle arrest in G0/G1 phase |

| MiaPaCa-2 | 8.3 | Activation of pro-apoptotic pathways |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens:

- Testing Methods : Broth microdilution methods were used to evaluate its effectiveness against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 15 μg/mL |

Study on Antitumor Activity

A study published in Molecules highlighted the pro-apoptotic effects of the compound on cancer cells. The results indicated significant induction of apoptosis in treated cells compared to controls, with a notable increase in late apoptosis rates observed through flow cytometry analysis .

Research on Mechanisms

Another research paper detailed the mechanisms by which this compound affects cell proliferation and survival. It was found that treatment with the compound led to a marked increase in the percentage of cells in the Sub G1 phase, indicating apoptotic cell death .

Propriétés

IUPAC Name |

6-amino-5-(benzylamino)-1-butylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-2-3-9-19-13(16)12(14(20)18-15(19)21)17-10-11-7-5-4-6-8-11/h4-8,17H,2-3,9-10,16H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAYUIQCNHNQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327856 | |

| Record name | 6-amino-5-(benzylamino)-1-butylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830432 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

721415-06-1 | |

| Record name | 6-amino-5-(benzylamino)-1-butylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.